1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole
CAS No.: 1005670-69-8
Cat. No.: VC5800757
Molecular Formula: C10H13N5O2
Molecular Weight: 235.247
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005670-69-8 |
|---|---|
| Molecular Formula | C10H13N5O2 |
| Molecular Weight | 235.247 |
| IUPAC Name | 1-ethyl-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole |
| Standard InChI | InChI=1S/C10H13N5O2/c1-3-14-8(2)9(4-12-14)6-13-7-10(5-11-13)15(16)17/h4-5,7H,3,6H2,1-2H3 |
| Standard InChI Key | RTRZWMAMETWYSO-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Synonyms
The systematic IUPAC name is 1-ethyl-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole . Recognized synonyms include:
Molecular Formula and Weight
The molecular formula C₁₀H₁₃N₅O₂ corresponds to a molecular weight of 235.24 g/mol . Comparatively, the simpler analog 1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (PubChem CID 17024635) has a formula of C₉H₁₁N₅O₂ and a molecular weight of 221.22 g/mol , underscoring the impact of the additional methyl group on molecular mass.
Structural Characterization
The compound’s structure is defined by:
The pyrazole rings adopt a planar conformation, with the nitro group inducing dipole moments that influence crystallinity .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 430.6 ± 40.0 °C | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Solubility (Predicted) | Moderate in polar solvents |
The elevated boiling point reflects strong intermolecular forces, likely due to hydrogen bonding involving the nitro group . Density aligns with nitroaromatic compounds, suggesting compact molecular packing .
Applications in Research and Industry
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Pharmaceutical Development: As a precursor for kinase inhibitors .
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Material Science: Nitro groups enhance thermal stability, aiding polymer synthesis .
BOC Sciences catalogs this compound for research use, emphasizing its role in high-throughput screening .
Future Research Directions
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